1-(Oxiran-2-ylmethyl)azepane
Overview
Description
1-(Oxiran-2-ylmethyl)azepane is a chemical compound with the molecular formula C9H17NO. It consists of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and an oxirane (epoxide) group attached to the azepane ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-ylmethyl)azepane can be synthesized through several methods. One common approach involves the reaction of azepane with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxiran-2-ylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild to moderate conditions.
Major Products Formed:
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Oxiran-2-ylmethyl)azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-ylmethyl)azepane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the modification of these molecules, potentially altering their function and activity. The azepane ring may also contribute to the compound’s biological effects by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound contains an indole ring instead of an azepane ring and exhibits different reactivity and applications
Uniqueness: 1-(Oxiran-2-ylmethyl)azepane is unique due to the combination of the seven-membered azepane ring and the three-membered oxirane ringThe presence of both rings allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields .
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-6-10(5-3-1)7-9-8-11-9/h9H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMXJSDGVWPFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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